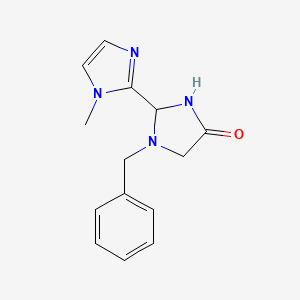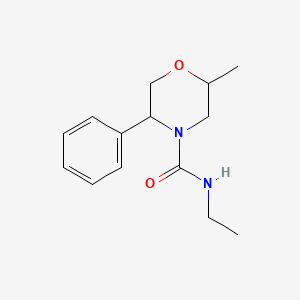![molecular formula C14H16N4O2 B7591661 N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)
N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits unique properties, making it an ideal candidate for use in various laboratory experiments.
Scientific Research Applications
N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes and signaling pathways involved in the development of various diseases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the proliferation of cancer cells. It has also been shown to protect against neuronal damage and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine in lab experiments is its unique properties, which make it an ideal candidate for use in various assays. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for the study of N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine. One potential direction is the development of new derivatives of this compound with enhanced properties. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Conclusion:
In conclusion, N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine is a chemical compound with unique properties that make it an ideal candidate for use in various scientific experiments. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases, and has also been used as a fluorescent probe for the detection of metal ions in biological systems. However, further studies are needed to fully understand the potential applications and limitations of this compound.
Synthesis Methods
The synthesis of N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine involves the reaction of 2-aminobenzoxazole and 3-methoxypropylhydrazine in the presence of a suitable catalyst. This reaction leads to the formation of the desired compound in good yield. The purity of the compound can be enhanced by recrystallization.
properties
IUPAC Name |
N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-19-10-4-8-18-9-7-13(17-18)16-14-15-11-5-2-3-6-12(11)20-14/h2-3,5-7,9H,4,8,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEJHIWPZNDOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC(=N1)NC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Propyl-2-pyridin-2-yl-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B7591589.png)
![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![Spiro[2,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine-3,3'-thiane]-1-one](/img/structure/B7591603.png)



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)


![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![4-[(6-Chloropyrazin-2-yl)-methylamino]butan-2-ol](/img/structure/B7591688.png)